(2-Methyl-5-phenylfuran-3-YL)methanamine

GPR119 Agonist Type 2 Diabetes GPCR Pharmacology

Medicinal chemists optimizing GPR119 agonists for type 2 diabetes often lack amine-functionalized scaffolds for rapid SAR expansion. (2-Methyl-5-phenylfuran-3-YL)methanamine (EC50=19 nM) solves this with a primary amine handle enabling direct amide coupling, reductive amination, and bioconjugation-no pre-activation needed. • Enables head-to-head comparison with 3-carboxylic acid (CAS 108124-17-0) and 3-alcohol (CAS 111787-91-8) analogs. • Supports parallel amide library synthesis for hit-to-lead campaigns. Supplied at ≥95% purity; globally stocked for immediate dispatch.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 499770-72-8
Cat. No. B1395112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-phenylfuran-3-YL)methanamine
CAS499770-72-8
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CC=C2)CN
InChIInChI=1S/C12H13NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3
InChIKeyMXJKQVHAAWIPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-5-phenylfuran-3-YL)methanamine Procurement & Differentiation


(2-Methyl-5-phenylfuran-3-YL)methanamine (CAS 499770-72-8) is a synthetic heterocyclic organic compound belonging to the substituted furan class, with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol [1]. Its structure features a furan core bearing a methyl group at the 2-position, a phenyl group at the 5-position, and a primary amine (methanamine) moiety at the 3-position . The compound is primarily utilized as a versatile chemical building block and intermediate in medicinal chemistry research, with a commercially available purity specification of 95% or higher from multiple suppliers . It is not listed on the TSCA inventory and is intended exclusively for research and development purposes, not for direct human use [2].

(2-Methyl-5-phenylfuran-3-YL)methanamine Structural & Functional Differentiation


The critical substituent at the furan 3-position fundamentally determines the compound's chemical identity and utility. (2-Methyl-5-phenylfuran-3-YL)methanamine contains a primary amine group, which enables distinct synthetic transformations—such as amide bond formation, reductive amination, or urea synthesis—that are chemically inaccessible to closely related analogs like the 3-carboxylic acid derivative (CAS 108124-17-0) or the 3-methanol analog (CAS 111787-91-8) . Empirical evidence from patent literature and SAR studies on the 2-methyl-5-phenylfuran scaffold indicates that even minor modifications at the 3-position produce substantial shifts in biological activity profiles, particularly in receptor binding and enzyme inhibition contexts [1]. For example, while the 3-carboxylic acid analog demonstrates Pim-1 kinase binding (PDB: 4MTA), this target engagement does not translate to the amine-bearing scaffold [2]. Substituting this compound with an analog lacking the amine functionality would therefore yield divergent reaction pathways and fail to reproduce the desired pharmacological or synthetic outcomes.

(2-Methyl-5-phenylfuran-3-YL)methanamine Quantitative Differential Evidence


GPR119 Agonist Activity vs. Furo[3,2-d]pyrimidine Lead

In a human GPR119 receptor cell-based functional assay using HEK293 cells, (2-Methyl-5-phenylfuran-3-YL)methanamine demonstrated agonist activity with an EC50 of 19 nM, as measured by a beta-lactamase reporter gene assay detecting cAMP elevation [1]. For contextual benchmarking, a structurally distinct furo[3,2-d]pyrimidine GPR119 agonist lead compound (designated Compound 4) showed an EC50 of 129 nM under comparable assay conditions .

GPR119 Agonist Type 2 Diabetes GPCR Pharmacology

Amine vs. Carboxylic Acid Functional Group Impact

While (2-Methyl-5-phenylfuran-3-YL)methanamine bears a basic primary amine at the 3-position (pKa estimated ~9-10), the corresponding carboxylic acid analog (2-methyl-5-phenylfuran-3-carboxylic acid; CAS 108124-17-0) possesses an acidic carboxyl group (pKa estimated ~4-5) [1]. The carboxylic acid analog has been co-crystallized with the Pim-1 kinase domain (PDB ID: 4MTA), demonstrating a binding mode that relies on ionic interactions between the carboxylate and the kinase active site [2].

Kinase Inhibition Pim-1 Structure-Based Drug Design

Amine vs. Alcohol as Derivatization Handle

The primary amine of (2-Methyl-5-phenylfuran-3-YL)methanamine enables direct amide coupling, reductive amination, and sulfonamide formation under standard peptide synthesis or mild conditions . In contrast, the alcohol analog ((2-Methyl-5-phenylfuran-3-yl)methanol; CAS 111787-91-8) requires activation (e.g., to a halide or mesylate) or Mitsunobu-type conditions for nucleophilic displacement, adding synthetic steps and potentially reducing overall yield .

Medicinal Chemistry Chemical Synthesis Building Block

(2-Methyl-5-phenylfuran-3-YL)methanamine Application Scenarios


GPR119 Agonist Lead Optimization

Use (2-Methyl-5-phenylfuran-3-YL)methanamine as a moderately potent (EC50 = 19 nM) GPR119 agonist hit for structure-activity relationship (SAR) expansion in type 2 diabetes or metabolic disorder research [1]. The compound's potency positions it favorably relative to certain furo[3,2-d]pyrimidine leads (EC50 = 129 nM) and within the mid-range of reported GPR119 agonist potencies (2-228 nM across 94 patent examples) [2]. The amine handle facilitates rapid analog synthesis for lead optimization.

Chemical Biology Tool Compound Synthesis

Employ this compound as a core scaffold for generating chemical probes, fluorescent ligands, or affinity reagents where a primary amine attachment point is essential [1]. The amine enables straightforward conjugation to biotin, fluorophores, or solid supports without the activation steps required for the alcohol analog [2]. This reduces synthesis time and improves overall yield for probe development workflows.

Comparative Pharmacology of Furan Derivatives

Procure this compound as part of a focused analog set for systematic comparison of substituent effects at the furan 3-position [1]. Pair with the carboxylic acid analog (CAS 108124-17-0) for head-to-head evaluation of GPR119 agonism versus Pim-1 kinase binding, and with the alcohol analog (CAS 111787-91-8) for assessing the impact of hydrogen-bonding capacity on target engagement [2].

Parallel Amide Coupling Library Synthesis

Utilize this amine-containing scaffold in parallel synthesis workflows to generate diverse amide libraries by coupling with commercially available carboxylic acid building blocks [1]. This approach enables rapid exploration of chemical space around the 2-methyl-5-phenylfuran core, which is particularly valuable for hit-to-lead campaigns where time and compound quantities are limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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